molecular formula C13H18BrNO2 B11815264 N-(6-Bromohexyl)-2-hydroxybenzamide

N-(6-Bromohexyl)-2-hydroxybenzamide

Cat. No.: B11815264
M. Wt: 300.19 g/mol
InChI Key: XTRNZKLBQLBGCW-UHFFFAOYSA-N
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Description

Contextualization within the Salicylamide (B354443) Class of Organic Compounds

N-(6-Bromohexyl)-2-hydroxybenzamide belongs to the salicylamide class of organic compounds. Salicylamides are characterized by a 2-hydroxybenzamide scaffold. The parent compound, salicylamide, is known for its analgesic and antipyretic properties. The fundamental structure consists of a benzene (B151609) ring substituted with a hydroxyl group and an amide group at adjacent positions.

The chemical reactivity and biological activity of salicylamides can be significantly modified by substitution on the amide nitrogen or the aromatic ring. These modifications can influence the compound's physicochemical properties, such as solubility, lipophilicity, and binding affinity to biological targets. The synthesis of N-substituted salicylamides is often achieved through the condensation of a salicylic (B10762653) acid derivative with an appropriate amine. chemicalbook.comrsc.org

Significance of Bromoalkyl Linkers in Molecular Design

The this compound molecule incorporates a bromoalkyl linker, specifically a 6-bromohexyl group. Bromoalkyl chains are frequently employed in molecular design for several key reasons. The terminal bromine atom is a reactive handle that can participate in various nucleophilic substitution reactions. This reactivity allows for the covalent attachment of the molecule to other chemical entities, such as proteins, polymers, or surfaces.

In the context of drug design, the bromoalkyl group can serve as a linker to connect a pharmacophore to another molecule or a solid support. The length and flexibility of the alkyl chain are critical parameters that can be adjusted to optimize the spatial orientation and binding affinity of the resulting conjugate. The bromohexyl group, with its six-carbon chain, provides a significant degree of flexibility and reach.

Overview of Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories.

One primary area of interest is its potential use as a building block in the synthesis of more complex molecules. The presence of both a reactive bromo group and a salicylamide moiety allows for a variety of chemical modifications. For instance, the bromo group can be displaced by a nucleophile to attach the molecule to a larger scaffold, while the phenolic hydroxyl and amide groups of the salicylamide core could be involved in hydrogen bonding or coordination with metal ions.

A significant potential application for this compound is in the development of histone deacetylase (HDAC) inhibitors. Salicylamide derivatives have been explored as zinc-binding groups in HDAC inhibitors. The bromohexyl linker could be utilized to attach the salicylamide headgroup to a capping group that interacts with the surface of the enzyme, a common strategy in the design of potent and selective HDAC inhibitors. nih.govnih.govrsc.org The linker allows for the exploration of the inhibitor binding pocket to achieve higher potency and isoform selectivity.

Furthermore, the ability of the bromoalkyl group to functionalize surfaces could be exploited in materials science. This compound could be tethered to a solid support to create a stationary phase for chromatography or a functionalized surface with specific binding properties.

Chemical and Physical Properties

The following table summarizes some of the predicted physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC13H18BrNO2 chemicalbook.com
Molecular Weight300.19 g/mol chemicalbook.com
Boiling Point454.0±30.0 °C (Predicted) chemicalbook.com
Density1.340±0.06 g/cm3 (Predicted) chemicalbook.com
IUPAC NameThis compound sigmaaldrich.com
InChI1S/C13H18BrNO2/c14-9-5-1-2-6-10-15-13(17)11-7-3-4-8-12(11)16/h3-4,7-8,16H,1-2,5-6,9-10H2,(H,15,17) sigmaaldrich.com
InChIKeyXTRNZKLBQLBGCW-UHFFFAOYSA-N sigmaaldrich.com
Canonical SMILESC1=CC=C(C(=C1)C(=O)NCCCCCCBr)O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

N-(6-bromohexyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H18BrNO2/c14-9-5-1-2-6-10-15-13(17)11-7-3-4-8-12(11)16/h3-4,7-8,16H,1-2,5-6,9-10H2,(H,15,17)

InChI Key

XTRNZKLBQLBGCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCBr)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 6 Bromohexyl 2 Hydroxybenzamide

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of N-(6-bromohexyl)-2-hydroxybenzamide reveals two primary precursors: a salicylic (B10762653) acid derivative and a 6-bromohexylamine equivalent. This disconnection approach simplifies the synthesis into the formation of an amide bond.

Figure 1. Retrosynthetic disconnection of this compound.

Salicylamide (B354443) as a Core Building Block

Salicylamide, or 2-hydroxybenzamide, serves as a fundamental building block for the synthesis of the target molecule. Its aromatic ring, with a hydroxyl group at the ortho position, is a key structural feature. The amide group of salicylamide provides a reactive site for further functionalization. The synthesis of salicylamide itself can be achieved through a two-step process starting from salicylic acid. First, an acid-catalyzed esterification of salicylic acid with methanol (B129727) yields methyl salicylate (B1505791). Subsequently, aminolysis of methyl salicylate with ammonium (B1175870) hydroxide (B78521) produces salicylamide.

Utilization of 1,6-Dibromohexane (B150918) and Related Bromohexyl Derivatives

The second key precursor is 1,6-dibromohexane. This bifunctional molecule provides the six-carbon alkyl chain and the terminal bromine atom. In the synthetic strategy, one of the bromine atoms of 1,6-dibromohexane is targeted for nucleophilic substitution, while the other remains intact in the final product. A related and crucial derivative is 6-bromohexylamine, which can be synthesized from 1,6-dibromohexane. For instance, N-(6-Bromohexyl)phthalimide can be prepared by reacting 1,6-dibromohexane with potassium phthalimide (B116566) in anhydrous DMF at 90°C for 16 hours. rsc.org This intermediate can then be converted to 6-bromohexylamine.

Classical and Modern Synthetic Approaches

The formation of this compound can be achieved through several synthetic routes, primarily involving amidation and alkylation reactions.

Amidation Reactions for Benzamide (B126) Formation

A primary strategy for forming the amide bond is the reaction between a salicylic acid derivative and 6-bromohexylamine. To facilitate this reaction, the carboxylic acid of salicylic acid is often activated. A common method involves converting salicylic acid to its methyl ester, methyl salicylate. The subsequent reaction of methyl salicylate with an amine, such as n-octylamine or n-decylamine, proceeds to form the corresponding N-alkyl salicylamide with the removal of methanol. This approach suggests that reacting methyl salicylate with 6-bromohexylamine would be a viable method for synthesizing this compound.

Modern approaches to amidation may involve the use of coupling agents to directly form the amide bond from salicylic acid and 6-bromohexylamine, avoiding the need for the ester intermediate.

Alkylation Strategies at the Nitrogen Atom of Salicylamide

An alternative approach involves the direct alkylation of the nitrogen atom of salicylamide using 1,6-dibromohexane. This method relies on the nucleophilicity of the amide nitrogen.

The alkylation of salicylamide with 1,6-dibromohexane is a nucleophilic substitution reaction. For this reaction to proceed effectively, the amide nitrogen of salicylamide typically needs to be activated to enhance its nucleophilicity. This can be achieved by using a base to deprotonate the amide, forming a more reactive salicylamide anion. The reaction is generally carried out in a non-aqueous solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAC) at elevated temperatures, typically between 60 to 80°C. The use of a slight molar excess of the base relative to the salicylamide is common practice.

The reaction proceeds as the nucleophilic nitrogen of the activated salicylamide attacks one of the electrophilic carbon atoms of 1,6-dibromohexane, displacing a bromide ion and forming the desired N-C bond. The second bromine atom on the hexyl chain remains for potential further functionalization.

Approaches Involving Dicarboxylate Alkylating Agents

A potential synthetic route to N-alkylated salicylamides, such as this compound, involves the use of dicarboxylate alkylating agents. This method, outlined in patent literature, provides an alternative to direct alkylation with haloalkanes. The general strategy comprises the alkylation of a protected and activated salicylamide with a dicarboxylate agent. This is followed by deprotection, deactivation, and decarboxylation to yield the final N-alkylated product.

The process begins with a salicylamide derivative where the phenolic hydroxyl group is protected and the amide nitrogen is activated to enhance its nucleophilicity. This activated substrate is then reacted with a dicarboxylate alkylating agent. The subsequent steps involve the removal of the protecting groups and the carboxyl group from the dicarboxylate moiety to furnish the desired N-alkylated salicylamide. For instance, the alkylated salicylamide can be decarboxylated by heating in a high-boiling point organic solvent like xylene.

Step Description Key Considerations Reference
1. Protection/Activation The starting salicylamide's hydroxyl and amide groups are protected and activated, respectively.Choice of protecting/activating groups is crucial for compatibility with subsequent steps. enamine.net
2. Alkylation The protected/activated salicylamide is reacted with a dicarboxylate alkylating agent.The molar ratio of the reactants and the choice of base (e.g., sodium carbonate) are important parameters. enamine.net enamine.net
3. Deprotection/Deactivation The protecting and activating groups are removed, often through hydrolysis.Acidic or basic hydrolysis conditions are chosen based on the nature of the protecting groups. enamine.net
4. Decarboxylation The terminal carboxyl group from the dicarboxylate is removed.This can be achieved by heating the product in a high-boiling point solvent. enamine.net enamine.net

Optimization of Synthetic Pathways

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters.

The N-alkylation of amides is often challenging due to the low nucleophilicity of the amide nitrogen. researchgate.net To overcome this, strong bases and polar aprotic solvents are frequently employed. The choice of base is critical to deprotonate the amide and generate the more nucleophilic amidate anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.net Cesium bases are often effective in promoting N-alkylation with high chemoselectivity. organic-chemistry.org

The solvent system plays a crucial role in solubilizing the reactants and influencing the reaction rate and selectivity. researchgate.net Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used. researchgate.netnih.gov In some cases, solvent-free conditions, particularly with microwave irradiation, can lead to faster reactions and easier work-up. mdpi.com

Parameter Options Effect on Reaction Reference
Base NaH, K₂CO₃, Cs₂CO₃Deprotonates the amide, increasing its nucleophilicity. Cs₂CO₃ can offer high selectivity. researchgate.netorganic-chemistry.org
Solvent DMF, DMSO, AcetonitrileSolubilizes reactants and influences reaction kinetics. Aprotic polar solvents are generally preferred. researchgate.netnih.gov
Temperature Room temperature to refluxHigher temperatures can increase reaction rates but may also lead to side products. researchgate.net
Activation Microwave irradiationCan significantly reduce reaction times and improve yields. mdpi.com

To improve the efficiency and selectivity of the N-alkylation of amides, various catalytic systems have been developed. Transition metal catalysts, in particular, have shown great promise. Copper-catalyzed N-alkylation of amides with alkyl halides provides a versatile method that can operate under mild conditions. nih.govresearchgate.netnih.gov Ruthenium-based catalysts, often used in "borrowing hydrogen" methodologies, can also be employed for the N-alkylation of amides with alcohols, which are considered green alkylating agents. nih.govorganic-chemistry.orgrsc.org Iridium complexes have also been shown to be highly reactive catalysts for this transformation. enamine.net The use of these catalysts can lead to higher yields, milder reaction conditions, and better functional group tolerance.

Catalyst System Alkylating Agent Key Advantages Reference
Copper(I) or (II) complexes Alkyl bromidesMild reaction conditions, broad substrate scope. nih.govresearchgate.netnih.gov
Ruthenium complexes Alcohols, Dihaloalkanes"Borrowing hydrogen" methodology, atom economy. organic-chemistry.orgnih.govorganic-chemistry.orgrsc.org
Iridium complexes AlcoholsHigh reactivity and efficiency. enamine.net
Palladium complexes Alkylboronic acidsHigh yield for monoalkylation. enamine.net

The purification of the intermediate and final products is a critical step to obtain this compound in high purity. Common purification techniques for amides include recrystallization and column chromatography.

Recrystallization is an effective method for purifying solid compounds. youtube.com The choice of solvent is crucial; the compound should be soluble in the hot solvent and insoluble in the cold solvent. For amides, polar solvents like ethanol, acetone, or acetonitrile can be suitable. organic-chemistry.org

Column chromatography is a versatile technique for separating components of a mixture based on their polarity. rochester.eduyoutube.comyoutube.comyoutube.comyoutube.com A silica (B1680970) gel stationary phase is commonly used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For complex mixtures, specialized techniques like reversed-phase chromatography or the use of ion-exchange media can be employed. acsgcipr.org

Purification Technique Description Typical Solvents/Conditions Reference
Recrystallization Purification of solids based on differential solubility.Ethanol, Acetonitrile, 1,4-Dioxane. organic-chemistry.org organic-chemistry.orgyoutube.com
Column Chromatography Separation based on polarity differences.Silica gel with Hexane/Ethyl Acetate gradient. rochester.eduyoutube.com
Solid-Phase Extraction (SPE) Using a solid sorbent to isolate the product.Strong Cation Exchange (SCX) media for basic products. acsgcipr.org

Chemical Transformations via the Bromohexyl Moiety

The terminal bromide on the hexyl chain of this compound is a versatile functional group that can be converted into a variety of other functionalities through nucleophilic substitution reactions. This allows for the synthesis of a diverse range of derivatives with potentially different physicochemical properties and biological activities.

For example, the bromide can be displaced by an azide (B81097) nucleophile (e.g., sodium azide) to form the corresponding N-(6-azidohexyl)-2-hydroxybenzamide . This azido (B1232118) derivative can then be further transformed, for instance, through a Staudinger reaction or a "click" reaction.

Reaction with amines, such as ammonia (B1221849) or primary amines, can lead to the formation of the corresponding N-(6-aminohexyl)-2-hydroxybenzamide or N-substituted amino derivatives. enamine.net Similarly, reaction with a thiol source would yield the N-(6-thiolhexyl)-2-hydroxybenzamide .

Furthermore, the bromohexyl group can be used to introduce more complex heterocyclic moieties. For instance, reaction with tetrazole under appropriate conditions could lead to the formation of N-(6-(tetrazol-5-yl)hexyl)-2-hydroxybenzamide , a transformation that is valuable in medicinal chemistry for creating bioisosteres of carboxylic acids. nih.govnih.govrug.nlmdpi.com

Transformation Reagent(s) Product Functional Group Potential Application Reference
Azidation Sodium azide (NaN₃)Azide (-N₃)Precursor for amines, triazoles-
Amination Ammonia (NH₃) or Primary Amine (R-NH₂)Primary or Secondary Amine (-NH₂ or -NHR)Introduction of basic centers enamine.net
Thiolation Sodium hydrosulfide (B80085) (NaSH) or ThioureaThiol (-SH)Introduction of a nucleophilic sulfur rug.nl
Tetrazole formation 1H-Tetrazole, baseTetrazoleCarboxylic acid bioisostere nih.govnih.gov

Nucleophilic Displacement Reactions for Functional Group Introduction

The primary alkyl bromide of the 6-bromohexyl chain is susceptible to nucleophilic substitution reactions (SN2), providing a straightforward method for introducing a diverse range of functional groups. This allows for the synthesis of a library of derivatives with varied physicochemical properties.

Common nucleophiles that can be employed include primary and secondary amines, thiols, and azide ions. The reaction with amines, such as piperidine (B6355638) or morpholine, would yield the corresponding tertiary amine derivatives. Similarly, reaction with thiols can introduce a terminal mercapto group, which could be further functionalized.

NucleophileResulting Functional GroupPotential Derivative Name
PiperidineTertiary AmineN-(6-Piperidinohexyl)-2-hydroxybenzamide
MorpholineTertiary AmineN-(6-Morpholinohexyl)-2-hydroxybenzamide
Sodium Thiolate (NaSH)ThiolN-(6-Mercaptohexyl)-2-hydroxybenzamide
Sodium Azide (NaN3)AzideN-(6-Azidohexyl)-2-hydroxybenzamide

This table represents potential reactions based on general chemical principles. Specific reaction conditions and yields for this compound may vary.

Formation of Conjugates and Polymeric Structures

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of polymeric structures. The 2-hydroxybenzamide moiety is a known chelator for metal ions, particularly iron(III). researchgate.netku.edu This property can be exploited to create polymeric chelators. For instance, after conversion of the bromohexyl group to a polymerizable group (e.g., an acrylate (B77674) or acrylamide), the resulting monomer can be polymerized.

One potential route involves the reaction of N-(6-aminohexyl)-2-hydroxybenzamide (synthesized via nucleophilic substitution of the bromide with an amine source) with acryloyl chloride to yield an acrylamide (B121943) monomer. This monomer can then undergo radical polymerization to form a polyacrylamide backbone with pendant 2-hydroxybenzamide chelating groups. Such polymers have potential applications in areas like metal sequestration and drug delivery. nih.govrsc.org

Monomer Synthesis StepReagentResulting Intermediate/Monomer
1. AminationAmmonia or Phthalimide followed by hydrolysisN-(6-Aminohexyl)-2-hydroxybenzamide
2. AcrylationAcryloyl chlorideN-(6-(Acrylamido)hexyl)-2-hydroxybenzamide

This table outlines a potential synthetic route to a polymerizable monomer. Specific yields and polymerization conditions would require experimental determination.

Utilization in Click Chemistry Approaches (after azide conversion)

The conversion of the terminal bromide to an azide group opens up the possibility of using this compound in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netsigmaaldrich.com

The synthesis of the key intermediate, N-(6-azidohexyl)-2-hydroxybenzamide, can be achieved by reacting this compound with sodium azide in a suitable solvent like dimethylformamide (DMF). A similar reaction has been reported for the conversion of N-(6-bromohexyl)phthalimide to N-(6-azidohexyl)phthalimide. libretexts.org

Once synthesized, the azido derivative can be "clicked" with a variety of alkyne-containing molecules to form stable triazole linkages. This allows for the straightforward conjugation of the 2-hydroxybenzamide moiety to other molecules, such as biomolecules, fluorescent tags, or surfaces. researchgate.netjcsp.org.pklibretexts.org

ReactionReagentsProduct
Azide SynthesisThis compound, Sodium AzideN-(6-Azidohexyl)-2-hydroxybenzamide
CuAAC Click ReactionN-(6-Azidohexyl)-2-hydroxybenzamide, Terminal Alkyne, Cu(I) catalyst1,4-Disubstituted 1,2,3-triazole conjugate
SPAAC Click ReactionN-(6-Azidohexyl)-2-hydroxybenzamide, Strained Alkyne (e.g., DBCO, BCN)1,2,3-Triazole conjugate

This table illustrates the two-step process for utilizing the compound in click chemistry. The choice of alkyne determines the nature of the final conjugate.

Derivatization of the 2-Hydroxybenzamide Core

The 2-hydroxybenzamide core itself offers further sites for chemical modification, namely the phenolic hydroxyl group and the aromatic benzene (B151609) ring.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo O-alkylation or O-acylation to modify the properties of the molecule.

O-Alkylation: The hydroxyl group can be alkylated to form an ether linkage. This is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield N-(6-bromohexyl)-2-methoxybenzamide. Selective alkylation of the phenolic hydroxyl in the presence of an amide can be achieved under appropriate conditions. researchgate.net

O-Acylation: The phenolic hydroxyl can be esterified by reaction with an acyl chloride or an acid anhydride. For instance, reaction with acetyl chloride would produce 2-(acetyl-oxy)-N-(6-bromohexyl)benzamide. Specific methods for the selective acylation of phenolic hydroxyl groups have been developed. nih.gov

ModificationReagentProduct Name
O-Alkylation (Etherification)Methyl Iodide, BaseN-(6-Bromohexyl)-2-methoxybenzamide
O-Acylation (Esterification)Acetyl Chloride, Base2-(Acetyloxy)-N-(6-bromohexyl)benzamide

This table provides examples of potential modifications to the phenolic hydroxyl group. Reaction conditions would need to be optimized to ensure selectivity.

Aromatic Substitutions on the Benzene Ring

The benzene ring of the 2-hydroxybenzamide core can undergo electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents—the hydroxyl group (-OH) and the N-alkylamido group (-CONH-alkyl)—will influence the position of the incoming electrophile. Both the -OH and -NHCOR groups are ortho, para-directing activators (though the amide is a weaker activator). Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group (positions 3, 5).

Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using an appropriate halogenating agent and catalyst. For instance, iodination of salicylamide has been shown to occur, and similar reactivity would be expected for its N-substituted derivatives. researchgate.netacs.org

Nitration: The introduction of a nitro group (-NO2) can be accomplished using nitrating agents. The conditions must be carefully controlled to avoid side reactions. researchgate.netnih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could potentially introduce alkyl or acyl groups onto the aromatic ring. However, the presence of the deactivating amide group might hinder these reactions, and careful selection of catalysts and conditions would be necessary. mt.combyjus.comwvu.edu

ReactionElectrophilePotential Product Position(s)
Halogenation (e.g., Bromination)Br+3-Bromo, 5-Bromo, or 3,5-Dibromo derivative
NitrationNO2+3-Nitro or 5-Nitro derivative
Friedel-Crafts AcylationR-C=O+3-Acyl or 5-Acyl derivative

This table summarizes potential electrophilic aromatic substitution reactions. The exact regioselectivity and feasibility would depend on the specific reaction conditions.

Advanced Spectroscopic and Chromatographic Characterization in Research

Structural Elucidation via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For a molecule like N-(6-Bromohexyl)-2-hydroxybenzamide, a suite of one-dimensional and two-dimensional NMR experiments is required for full proton (¹H) and carbon (¹³C) signal assignment.

While ¹H and ¹³C NMR provide initial information on the chemical environments, 2D NMR techniques are essential for establishing atomic connectivity. science.gov

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons in the aromatic ring and, crucially, the sequence of methylene (B1212753) (-CH₂) groups along the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly with the carbon signals to which they are attached in a single bond. columbia.edu This technique is highly sensitive and allows for the unambiguous assignment of each carbon atom that bears a proton. sdsu.educolumbia.edu For instance, the aromatic protons would show cross-peaks to their corresponding aromatic carbons, and each methylene proton signal would correlate with its specific methylene carbon signal.

Table 1: Expected Key 2D NMR Correlations for this compound

TechniqueCorrelating ProtonsCorrelating CarbonsInformation Gained
COSY Aromatic Protons (H3-H6)N/AConnectivity within the benzene (B151609) ring.
Methylene Protons (hexyl chain)N/ASequential connectivity of the -CH₂- groups.
HSQC Aromatic ProtonsAromatic CarbonsDirect ¹H-¹³C one-bond connections in the ring.
NH -AmideN/AIdentifies the amide proton.
-CH₂ - Protons-CH₂ - CarbonsDirect ¹H-¹³C one-bond connections in the hexyl chain.
HMBC Amide NH Carbonyl (C=O) CarbonConfirms amide linkage.
H -C(3) (Aromatic)Carbonyl (C=O) CarbonConnects the aromatic ring to the amide group.
-N-CH₂ - ProtonsCarbonyl (C=O) CarbonConnects the hexyl chain to the amide nitrogen.
-CH₂ -Br ProtonsAdjacent carbons in chainConfirms the position of the bromine atom.

While solution-state NMR reveals the average structure of a molecule, solid-state NMR (ssNMR) provides insight into its conformation and packing in the crystalline state. nih.govmpg.de This technique is particularly useful for analyzing molecules that can form stable crystals. nih.gov For this compound, ssNMR could determine key conformational parameters such as the dihedral angles defining the relationship between the aromatic ring and the amide plane. It can also probe intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl and amide groups, which dictate the crystal lattice structure. mpg.de The method often involves comparing experimental chemical shift tensor values with those computed for different possible conformations to find the best fit. nih.gov

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound and assessing its purity.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₃H₁₈BrNO₂), HRMS would be used to verify its exact mass, distinguishing it from any other compound with the same nominal mass but a different elemental composition. This serves as a definitive confirmation of its identity. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion of the compound and then subjecting it to fragmentation. accesson.kr The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure, helping to confirm the connectivity of its different parts. researchgate.netrsc.org The fragmentation patterns can be predicted based on the known stability of chemical bonds and resulting ions.

Table 2: Predicted MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z)Proposed Fragment IonDescription of Neutral LossFragment Structure
300.05/302.05 [M+H]⁺219.10Loss of Bromine (Br)Protonated N-(6-hexenyl)-2-hydroxybenzamide
300.05/302.05 [M+H]⁺164.07Loss of BromohexeneProtonated 2-hydroxybenzamide
300.05/302.05 [M+H]⁺121.03Cleavage of amide bondSalicoyl cation [HO-C₆H₄-CO]⁺

Note: m/z values are calculated for the monoisotopic masses and will appear as a pair of peaks with ~1:1 intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. biointerfaceresearch.com These two techniques are complementary and provide a comprehensive overview of the molecular vibrations.

For this compound, FT-IR and Raman spectra would confirm the presence of all key functional groups, validating the successful synthesis of the target structure. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupType of VibrationTypical Wavenumber (cm⁻¹)
Phenolic O-HStretch (broad)3200 - 3600
Amide N-HStretch3100 - 3500
Aliphatic C-HStretch2850 - 3000
Amide C=O (Amide I)Stretch1630 - 1680
Amide N-H bend (Amide II)Bend1510 - 1570
Aromatic C=CStretch1450 - 1600
C-N StretchStretch1200 - 1350
C-O StretchStretch1200 - 1300
C-Br StretchStretch500 - 600

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

The electronic absorption spectrum of this compound is primarily dictated by the 2-hydroxybenzamide chromophore. This structural motif, a substituted benzene ring, gives rise to characteristic absorption bands in the ultraviolet region. Typically, salicylamides exhibit distinct absorption maxima that can be attributed to π → π* electronic transitions within the aromatic system.

Based on studies of similar salicylamide (B354443) derivatives, it is anticipated that this compound would display significant absorbance in the UV spectrum. For instance, research on related 2-hydroxy-N-phenylbenzamides and other salicylanilides indicates that the electronic environment of the benzene ring and its substituents heavily influences the position and intensity of these absorption bands. The presence of the hydroxyl and amide groups, capable of intramolecular hydrogen bonding, also plays a role in the electronic structure and, consequently, the UV-Vis profile. While specific experimental maxima for this compound are not documented in readily accessible literature, analysis of its UV-Vis spectrum would be a fundamental step in its characterization, providing qualitative information about its electronic structure and serving as a basis for quantitative concentration measurements.

Chromatographic Separations and Detection Methods

Chromatographic techniques are indispensable for the purification, separation of potential isomers, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantitative determination. A reversed-phase HPLC method would be the most probable approach, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.

The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with the addition of an acid like formic acid to ensure good peak shape and resolution. The retention of this compound would be governed by the hydrophobic interactions of its hexyl chain with the stationary phase and its polarity, influenced by the salicylamide head. Detection would typically be performed using a UV detector set at one of the compound's absorption maxima. While specific retention times are not published, a well-developed HPLC method would allow for the separation of the main compound from any synthesis precursors, by-products, or degradation products.

Table 1: Postulated HPLC Parameters for this compound Analysis

ParameterExpected Condition
Column C18, particle size 3-5 µm
Mobile Phase Gradient of Water and Acetonitrile (with 0.1% Formic Acid)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at an absorption maximum (e.g., ~230-310 nm)
Column Temperature 25-40 °C

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Preparative Work

Due to the absence of a stereocenter in its structure, chiral separation is not applicable to this compound itself. However, Supercritical Fluid Chromatography (SFC) remains a powerful technique for preparative-scale purification and for the analysis of related chiral compounds.

SFC employs a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often mixed with a small amount of an organic modifier like methanol. This technique is known for its high efficiency, reduced analysis times, and lower environmental impact compared to traditional normal-phase HPLC. For purification purposes, SFC can effectively separate the target compound from impurities with different polarities. The use of long-chain alkylamine additives in the mobile phase has been shown to improve peak shape for certain types of compounds in SFC. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively high molecular weight and the presence of polar functional groups (hydroxyl and amide) that decrease its volatility and can lead to poor chromatographic performance. Therefore, derivatization is a necessary step to enable GC-MS analysis.

The active hydrogens on the phenolic hydroxyl and amide groups can be replaced with less polar, more volatile groups through chemical reactions. Common derivatization techniques include silylation (e.g., using BSTFA to form trimethylsilyl (B98337) derivatives) or acylation.

Once derivatized, the resulting more volatile compound can be separated on a standard nonpolar or medium-polarity GC column. The mass spectrometer detector would then provide detailed structural information based on the fragmentation pattern of the derivatized molecule. This would be particularly useful for confirming the molecular weight and identifying the different structural components of the molecule, including the bromohexyl chain, through characteristic isotopic patterns of bromine.

Table 2: Potential Derivatization and GC-MS Parameters for this compound

ParameterExpected Approach
Derivatization Reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or similar silylating agent
GC Column DB-5ms, HP-5ms, or equivalent non-polar capillary column
Injector Temperature 250-300 °C
Oven Program Temperature gradient (e.g., 100 °C to 300 °C)
Ionization Mode Electron Ionization (EI)
MS Detection Full Scan and/or Selected Ion Monitoring (SIM)

Theoretical and Computational Investigations of N 6 Bromohexyl 2 Hydroxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(6-Bromohexyl)-2-hydroxybenzamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide a detailed picture of its electronic characteristics.

The key outputs of such a calculation would include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and amide groups, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. nih.gov

Illustrative Data for a Related Molecule (5-Bromo-2-Hydroxybenzaldehyde)

To exemplify the output of a DFT calculation, the following table presents theoretical data for the related molecule 5-Bromo-2-Hydroxybenzaldehyde. nih.gov

ParameterCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.7 eV

This data is for 5-Bromo-2-Hydroxybenzaldehyde and serves as an illustrative example.

Prediction of Spectroscopic Properties

DFT calculations can also be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy: Theoretical vibrational frequencies (infrared and Raman) can be calculated. By comparing the calculated spectrum with the experimental one, researchers can assign specific vibrational modes to the corresponding functional groups in this compound. For instance, the characteristic stretching frequencies for the O-H, N-H, C=O, and C-Br bonds can be identified. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. nih.gov

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when compared to experimental data, can aid in the structural elucidation of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This provides information about the electronic transitions occurring within the molecule and can help in understanding its photophysical properties.

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics simulations offer a way to study the conformational behavior and flexibility of molecules like this compound.

Conformational Analysis and Energy Minima

This compound possesses significant conformational flexibility due to the rotatable bonds in the hexyl chain and the amide linkage. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation using a force field. The low-energy conformers represent the most probable shapes of the molecule. Identifying the global energy minimum is crucial as it represents the most stable conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. enovationchem.comchemrxiv.org While no specific QSAR studies on this compound are publicly available, this methodology would be invaluable for designing more potent analogues.

The general workflow for a QSAR study on analogues of this compound would involve:

Data Set Preparation: A series of analogues would be synthesized, and their biological activity (e.g., inhibitory concentration IC₅₀) would be measured.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques, such as cross-validation and the use of an external test set of compounds. enovationchem.com

Analogue Design: A validated QSAR model can be used to predict the activity of new, unsynthesized analogues. This allows for the in silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and testing, thereby saving time and resources. nih.gov For example, a 3D-QSAR model could highlight regions in space where bulky groups or hydrogen bond donors/acceptors would be favorable or unfavorable for activity. nih.govnih.gov

By employing these theoretical and computational methods, a deeper understanding of the physicochemical properties and potential biological interactions of this compound can be achieved, guiding future experimental work and the rational design of novel analogues.

Molecular Docking and Protein-Ligand Interaction Studies (for potential targets of derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. mdpi.comscispace.com This method provides critical insights into the binding energy, affinity, and specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comrsc.org For this compound, its potential as a building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), means that understanding how its derivatives might interact with protein targets is of paramount importance. nih.gov

Salicylamide (B354443) (2-hydroxybenzamide) derivatives have been the subject of numerous studies, demonstrating a broad spectrum of biological activities. nih.govnih.gov These activities are often rationalized through molecular docking studies that reveal their binding modes within various protein targets. For instance, salicylamide derivatives have been identified as potent inhibitors of viruses like Hepatitis B and Human Adenovirus (HAdV). researchgate.net Docking studies have helped to elucidate how these molecules bind to viral proteins or host factors to exert their effects. researchgate.netresearchgate.net

In other research, nitrobenzamide derivatives were evaluated for anti-inflammatory activity, with molecular docking analyses on inducible nitric oxide synthase (iNOS) revealing that specific compounds bind efficiently to the enzyme. researchgate.net Similarly, various benzamide (B126) derivatives have been designed and docked against targets for HIV, with studies identifying potent antagonists of the Viral infectivity factor (Vif) protein. nih.gov

These studies collectively suggest that the salicylamide scaffold is a versatile pharmacophore. The this compound molecule serves as a key starting point, where the bromohexyl chain can be used to link the salicylamide head to other chemical moieties, thereby creating novel derivatives. The 6-carbon alkyl chain provides significant flexibility, allowing the salicylamide portion to orient itself optimally within a protein's binding pocket. Computational analysis of such derivatives would be essential to predict their binding affinity and guide the design of molecules with enhanced potency and selectivity. nih.gov

Table 1: Examples of Molecular Docking Studies on Salicylamide/Benzamide Derivatives This table is interactive. You can sort and filter the data.

Derivative Class Protein Target Key Findings from Docking Studies Reference(s)
Salicylamide Derivatives Hepatitis B Virus (HBV) Identified as potent inhibitors; SAR studies ongoing. researchgate.net
Salicylamide Derivatives Human Adenovirus (HAdV) Inhibition of viral particle escape from the endosome. researchgate.net
Nitrobenzamide Derivatives Inducible Nitric Oxide Synthase (iNOS) Compounds with optimal nitro group orientation showed efficient binding and high inhibition. researchgate.net
Benzamide Derivatives HIV-1 Viral infectivity factor (Vif) Optimization led to potent compounds that protect the host factor A3G from degradation. nih.gov

In Silico Prediction of Reactivity and Synthetic Feasibility

In silico methods are crucial for predicting the chemical reactivity and synthetic accessibility of a molecule. For this compound, reactivity is primarily centered on two functional groups: the amide and the terminal alkyl bromide.

The reactivity of the alkyl halide portion is well-understood. The carbon-bromine bond is polarized due to the higher electronegativity of bromine, rendering the carbon atom electrophilic and susceptible to nucleophilic substitution reactions. libretexts.org The reactivity of alkyl halides in such reactions generally follows the trend I > Br > Cl > F, making the bromo- group a good leaving group. msu.edu This inherent reactivity is fundamental to the use of this compound in further synthesis, such as in the assembly of PROTACs where the bromohexyl chain acts as a linker to be connected to a second ligand. nih.gov

Computational methods like Density Functional Theory (DFT) can be employed to model this reactivity. nih.gov By calculating the molecular electrostatic potential (MEP), one can visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule. nih.govresearchgate.net The red regions in an MEP map indicate electron-rich areas (nucleophilic), while blue regions indicate electron-poor areas (electrophilic). For this compound, the area around the bromine atom's carbon would be expected to show electrophilic character. Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) can provide insights into the ease of electron transfer during a reaction. nih.gov

The synthetic feasibility of this compound itself is high, involving standard and well-established organic reactions. A common route would be the acylation of 6-bromohexylamine with salicylic (B10762653) acid or one of its activated derivatives (like an acyl chloride).

Table 2: Predicted Reactivity and Computational Descriptors This table is interactive. You can sort and filter the data.

Molecular Feature Predicted Reactivity Relevant Computational Method(s) Predicted Outcome Reference(s)
Bromohexyl Chain Nucleophilic Substitution (SN2) DFT, MEP Analysis The carbon bonded to bromine is electrophilic and a primary site for nucleophilic attack. libretexts.orgmsu.edunih.gov
Bromohexyl Chain Leaving Group Ability pKa Calculation of Conjugate Acid Bromide (Br-) is a weak base, making it a good leaving group for substitution reactions. youtube.com
Salicylamide Moiety Electrophilic/Nucleophilic Aromatic Substitution Fukui Function Analysis Predicts sites on the aromatic ring susceptible to electrophilic or nucleophilic attack for further derivatization. researchgate.net

Biological Activity and Mechanistic in Vitro Studies of N 6 Bromohexyl 2 Hydroxybenzamide and Its Derivatives

Investigation as a Scaffold for Receptor Ligands

The long-chain arylpiperazine (LCAP) group, when combined with a salicylamide (B354443) terminal fragment, has proven to be a particularly fruitful area of research for developing ligands targeting central nervous system receptors. nih.gov The structure, including the aryl group on the piperazine (B1678402) ring, the length and nature of the aliphatic spacer chain (such as the 6-bromohexyl group), and the terminal salicylamide, all play critical roles in determining the affinity and selectivity for various receptors. nih.gov

Analogues of N-(6-Bromohexyl)-2-hydroxybenzamide, particularly those incorporating an arylpiperazine moiety, have demonstrated significant affinity for several serotonin (B10506) (5-HT) receptors, which are crucial targets in the treatment of psychiatric disorders. nih.govresearchgate.net Studies have shown that salicylamide derivatives with an arylpiperazine fragment can bind strongly to 5-HT1A and 5-HT7 receptors. nih.govresearchgate.net

For instance, the novel arylpiperazine derivative of salicylamide, JJGW07, was found to have a high affinity for the 5-HT1A receptor and a moderate affinity for the 5-HT7 receptor. nih.gov In functional assays, it behaved as an antagonist at these receptors. nih.gov Another related compound, JJGW08, also showed strong antagonistic properties at 5-HT1A receptors and weak antagonism at 5-HT7 receptors. researchgate.net The affinity for the 5-HT7 receptor appears to be influenced by the structure of the spacer; for example, replacing a flexible spacer with a more rigid m-xylene (B151644) system led to a twofold increase in binding to the 5-HT7 receptor in certain salicylamide derivatives. nih.gov

Conversely, the 5-HT6 receptor seems to be a less common target for this class of compounds. The derivative JJGW07, for example, did not show any binding affinity for 5-HT6 receptors in radioligand assays. nih.govresearchgate.net This highlights the selectivity that can be achieved through structural modifications of the salicylamide scaffold.

Serotonin and Dopamine (B1211576) Receptor Binding Affinities of Salicylamide Analogues
Compound5-HT1A Affinity (Ki, nM)5-HT7 Affinity (Ki, nM)D2 Affinity (Ki, nM)Reference
JJGW07High AffinityModerate AffinityModerate Affinity nih.gov
JJGW08Strong AntagonistWeak AntagonistStrong Antagonist researchgate.net
Compound 9b23.945.0Data Not Provided mdpi.com
Compound 12a41.542.5300 mdpi.com
Compound 8bData Not Provided9.38Data Not Provided mdpi.com

In addition to serotonin receptors, arylpiperazine derivatives of salicylamide have been evaluated for their interaction with dopamine receptors, particularly the D2 subtype, a key target for antipsychotic medications. nih.gov The compound JJGW07, which showed high affinity for 5-HT1A receptors, also displayed moderate affinity for D2 receptors, acting as an antagonist. nih.gov Similarly, the related compound JJGW08 was found to be a strong D2 receptor antagonist. researchgate.net

The terminal fragment of the molecule has a significant impact on the affinity for D2-like receptors. mdpi.com For example, a series of novel long-chain arylpiperazines with a coumarin (B35378) fragment showed high affinity for D2 receptors. researchgate.net Another compound from a different series, Raclopride, which belongs to the salicylamide class, is known to be a highly selective ligand for D2 receptors. nih.gov This demonstrates that the salicylamide scaffold can be tailored to produce compounds with significant D2 receptor affinity, often as part of a multimodal receptor profile that includes serotonin receptors. nih.govmdpi.com

Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders. biorxiv.orgnih.gov These receptors are known to bind a wide range of structurally diverse compounds. mdpi.com

The structural characteristics of this compound, specifically the N-alkylamine chain, are relevant to sigma receptor binding. nih.gov Studies on N-alkylamines have shown they interact with the sigma-1 receptor's ligand-binding regions. nih.gov The presence of an ionizable nitrogen atom is considered an important pharmacophoric element for sigma-1 receptor binding. nih.gov While direct binding data for this compound is not specified, its structural relationship to N-alkylamine derivatives suggests potential interaction. nih.gov The sigma-1 receptor has been shown to bind to endogenous N-alkylamines like sphingosine, and synthetic N-alkylamines can competitively bind to this site. nih.gov The affinity often depends on the length and substitution of the alkyl chain. nih.gov

Role in Antiprotozoal Research through Salicylamide Derivatives

The salicylamide structural motif is present in several well-known antiparasitic drugs, highlighting its importance in the field of antiprotozoal research. nih.govnih.gov Derivatives such as niclosamide (B1684120) and nitazoxanide (B1678950) have demonstrated efficacy against a range of protozoan parasites. nih.gov

Salicylamide derivatives have shown promising in vitro activity against several medically important protozoa. Nitazoxanide, for instance, was initially developed as an oral antiparasitic agent to treat diarrhea caused by Cryptosporidium parvum and Giardia intestinalis. nih.gov

Research into derivatives of the polyether ionophore salinomycin (B1681400) has also yielded potent anti-trypanosomal compounds. One study focused on modifications at the C1 carboxylate moiety to create esters and amides. nih.gov A salicylhydroxamic acid conjugate of salinomycin demonstrated promising trypanocidal activity against the bloodstream forms of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov This highlights how the salicylamide-related structure can be conjugated to other molecules to enhance antiparasitic effects. Other studies have explored sulfonamide derivatives, which are structurally distinct but also show activity against Trypanosoma and Leishmania species. nih.govbenthamscience.com

In Vitro Anti-Trypanosomal Activity of Salinomycin (SAL) Derivatives
CompoundDescriptionAnti-Trypanosomal Activity (GI50, µM)Reference
Compound 9Salicylhydroxamic acid conjugate of SAL0.032 - 0.035 nih.gov
Compound 10C20-oxo precursor of SAL0.037 nih.gov
Compound 16Propargylamine precursor of SAL0.035 nih.gov

The mechanisms by which salicylamide derivatives exert their antiprotozoal effects can be varied. For nitazoxanide, its mechanism of action against protozoa is linked to the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme critical for the anaerobic energy metabolism of these organisms. nih.gov

In the case of other trypanocides, the mechanism may involve polypharmacology, where the drug interacts with multiple targets. mdpi.com For example, the drug suramin (B1662206) has been shown to inhibit numerous trypanosomal enzymes, including dihydrofolate reductase and various glycolytic enzymes. mdpi.com For the anti-trypanosomal salinomycin derivatives, their action is likely related to their nature as ionophores, which disrupt ion gradients across cellular membranes, a mechanism known to be effective against various pathogens. nih.gov Another proposed target in trypanosomes is ornithine decarboxylase, an enzyme essential for polyamine synthesis, which is irreversibly inhibited by the drug eflornithine. mdpi.com The diverse mechanisms underscore the versatility of scaffolds like salicylamide in developing new antiparasitic agents.

Enzyme Inhibition Studies

The core structure of this compound, which features a 2-hydroxybenzamide group, suggests potential interactions with various enzymes. This is largely based on the known biological activities of its parent compound, salicylic (B10762653) acid.

Investigation of Protein Phosphatase Interactions

Drawing parallels from research on salicylic acid, a key area of investigation for this compound would be its interaction with protein phosphatases. Salicylic acid and its derivatives are known to be involved in plant and human signaling pathways, some of which are mediated by protein phosphatases. For instance, studies have shown that salicylic acid can modulate the activity of protein phosphatase 2A (PP2A), a crucial enzyme in cellular signaling. The 2-hydroxybenzamide structure within this compound could potentially mimic the binding of salicylic acid to these enzymes. The presence of the N-(6-bromohexyl) group could further influence this interaction by providing additional hydrophobic contacts within the enzyme's binding pocket, potentially leading to altered affinity or specificity compared to salicylic acid alone.

Other Enzymatic Assays Based on Structural Motifs

The salicylamide motif is a well-known scaffold in medicinal chemistry, recognized for its ability to inhibit various enzymes. For example, derivatives of salicylic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. While the addition of the bromohexyl chain would significantly alter the molecule's properties compared to aspirin, the fundamental hydroxyphenyl amide structure could still confer some level of interaction with such enzymes. Furthermore, the presence of a halogenated alkyl chain could make it a substrate or inhibitor for certain dehalogenases or other metabolic enzymes.

Cellular Uptake and Localization Studies using Fluorescently Tagged Derivatives

To understand the biological activity of this compound at a cellular level, it would be essential to study its uptake and subcellular localization. This can be achieved by synthesizing a fluorescently tagged analog. For instance, the terminal bromine atom on the hexyl chain could be substituted with a fluorescent dye, such as a fluorescein (B123965) or rhodamine derivative, via a nucleophilic substitution reaction.

Once synthesized, this fluorescent probe could be introduced to cell cultures, and its distribution could be monitored using fluorescence microscopy. The lipophilic nature of the hexyl chain might suggest a tendency to associate with cellular membranes, such as the plasma membrane or the membranes of organelles like the endoplasmic reticulum or mitochondria. The specific localization pattern would provide valuable clues about its potential molecular targets and mechanisms of action.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Should this compound demonstrate significant biological activity, subsequent structure-activity relationship (SAR) studies would be crucial for optimizing its potency and selectivity. These studies would involve synthesizing a series of derivatives and evaluating how specific structural modifications impact its biological effects.

Key modifications could include:

Altering the length of the alkyl chain: Investigating how shorter or longer chains affect activity could reveal the optimal length for interaction with a biological target.

Modifying the halogen: Replacing the bromine with other halogens like chlorine or iodine could influence the compound's reactivity and lipophilicity.

Substituting the phenyl ring: Adding other functional groups to the aromatic ring could enhance binding affinity or alter the electronic properties of the molecule.

The findings from such studies could be compiled into a data table to systematically analyze the impact of each modification.

Table of Hypothetical SAR Data for this compound Derivatives:

Compound Modification Hypothetical Target Observed Activity (e.g., IC50)
This compoundParent CompoundProtein Phosphatase 2ABaseline
N-(4-Bromobutyl)-2-hydroxybenzamideShorter alkyl chainProtein Phosphatase 2APotentially reduced activity
N-(8-Bromooctyl)-2-hydroxybenzamideLonger alkyl chainProtein Phosphatase 2APotentially increased or decreased activity
N-(6-Chlorohexyl)-2-hydroxybenzamideDifferent halogenProtein Phosphatase 2AActivity may vary based on halogen bond strength
N-(6-Bromohexyl)-5-chloro-2-hydroxybenzamideRing substitutionProtein Phosphatase 2APotentially enhanced binding affinity

This systematic approach would be instrumental in developing more potent and specific bioactive compounds based on the this compound scaffold.

Applications of N 6 Bromohexyl 2 Hydroxybenzamide As a Research Intermediate

Synthesis of Molecular Probes for Biological Systems

The bifunctional nature of N-(6-bromohexyl)-2-hydroxybenzamide, with its reactive bromohexyl group and its salicylamide (B354443) headgroup, makes it an ideal candidate for the synthesis of molecular probes. These probes are essential tools in cell biology and pharmacology for visualizing and understanding complex biological processes.

Fluorescent Probes for Receptor Imaging and Cell Biology

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. This property allows for the visualization of specific targets within cells and tissues. This compound can serve as a linker to attach a fluorescent dye to a targeting moiety. The bromohexyl group can readily react with nucleophiles, such as amines or thiols, present on fluorescent molecules. The 2-hydroxybenzamide portion, in turn, can be designed to interact with specific biological receptors or enzymes.

Hypothetical Synthesis of a Fluorescent Probe:

Reactant 1Reactant 2Reaction TypeProductPotential Application
This compoundA fluorescent dye with a primary amine (e.g., a derivative of fluorescein (B123965) or rhodamine)Nucleophilic substitutionA fluorescently-labeled salicylamide derivativeImaging of specific receptor sites in living cells
A biologically active molecule with a free thiol groupThis compoundThioether formationA salicylamide-tethered bioactive moleculeTracking the localization and dynamics of the bioactive molecule within a cell

The resulting fluorescent probe could then be used in techniques like fluorescence microscopy to study receptor distribution, trafficking, and ligand binding in real-time.

Affinity Labels for Target Identification

Affinity labeling is a powerful technique used to identify and characterize the binding sites of receptors and enzymes. An affinity label is a molecule that is structurally similar to a natural ligand and contains a reactive group that can form a covalent bond with the target protein upon binding.

This compound can be modified to create such affinity labels. The 2-hydroxybenzamide core can be designed to mimic the binding motif of a natural ligand, while the bromohexyl group acts as the reactive "warhead." Once the affinity label binds to the target protein, the bromohexyl group can react with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine, or histidine), forming a permanent covalent bond. This allows for the subsequent isolation and identification of the labeled protein, providing crucial information about its identity and function.

Potential Affinity Labeling Strategy:

Target ProteinAffinity Label PrecursorReactive GroupCovalent Bond FormationOutcome
A specific receptor with a known ligand binding pocketA derivative of this compound where the salicylamide headgroup mimics the natural ligandBromohexyl groupNucleophilic attack by an amino acid residue in the binding pocketIrreversible labeling of the target receptor for subsequent identification

Precursor for Advanced Materials and Functionalized Surfaces

The chemical properties of this compound also make it a promising precursor for the development of advanced materials and for the functionalization of surfaces.

Integration into Polymer Chains and Nanostructures

The terminal bromine atom of this compound can act as an initiator for certain types of polymerization reactions, such as atom transfer radical polymerization (ATRP). This would allow for the growth of polymer chains from the salicylamide core, leading to the formation of well-defined block copolymers. These polymers could have unique self-assembly properties, forming micelles, vesicles, or other nanostructures with a functional core derived from the 2-hydroxybenzamide group. Such materials could find applications in drug delivery, nanotechnology, and sensor development.

Development of Photochromic Systems and Molecular Electronics Components

The salicylamide moiety is known to participate in excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift in fluorescence. By incorporating this compound into larger conjugated systems, it may be possible to develop novel photochromic materials that change color upon exposure to light. Furthermore, the ability to anchor this molecule to surfaces via the bromohexyl group opens up possibilities for its use in molecular electronics, where individual molecules are used as components in electronic circuits.

Development of Novel Surfactants and Detergents

Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This dual nature allows them to reduce the surface tension between two liquids or between a liquid and a solid.

This compound has the basic structural elements of a surfactant. The 2-hydroxybenzamide group can act as the hydrophilic head, while the hexyl chain provides the hydrophobic tail. The bromine atom can be further modified to introduce different functionalities. For example, it could be replaced with a charged group, such as a quaternary ammonium (B1175870) salt or a sulfonate, to create cationic or anionic surfactants, respectively.

Hypothetical Surfactant Derivatives:

Modification of Bromohexyl GroupResulting Surfactant TypePotential Properties and Applications
Quaternization with a tertiary amineCationic surfactantAntimicrobial properties, use in fabric softeners
Substitution with a sulfite (B76179) or sulfate (B86663) groupAnionic surfactantGood detergency, use in cleaning products
Reaction with a poly(ethylene glycol) (PEG) chainNon-ionic surfactantLow irritation potential, use in personal care products

The ability to tailor the head group and modify the tail makes this compound a potentially valuable platform for the rational design of new surfactants with specific and enhanced properties for a wide range of industrial and domestic applications.

Scaffold for Combinatorial Library Synthesis

In the realm of drug discovery and materials science, the quest for novel molecules with desired properties is an ongoing endeavor. Combinatorial chemistry has emerged as a powerful strategy to rapidly generate large, diverse collections of compounds, known as chemical libraries. nih.govijpsr.com At the heart of this approach lies the concept of a molecular scaffold—a core structure upon which a variety of chemical appendages can be systematically attached. While direct and specific research on the use of this compound as a scaffold in published combinatorial library synthesis is not extensively documented, its molecular architecture presents a compelling case for its potential in this application.

This compound possesses key features that make it an attractive candidate for a scaffold. The molecule is comprised of a central 2-hydroxybenzamide (salicylamide) core, which is a known pharmacophore in various biologically active compounds. This core is attached to a flexible six-carbon alkyl chain terminating in a reactive bromine atom. This bifunctionality allows for a diverse range of chemical modifications at two distinct points, a critical attribute for generating a library of structurally varied molecules.

The 2-hydroxybenzamide portion offers several sites for chemical diversification. The phenolic hydroxyl group and the amide proton can be alkylated, acylated, or used in other coupling reactions. The aromatic ring itself can undergo electrophilic substitution to introduce further diversity. On the other end of the molecule, the terminal bromohexyl group provides a reactive handle for nucleophilic substitution reactions. A wide array of nucleophiles, such as amines, thiols, and carboxylates, can be introduced at this position, leading to a vast number of potential derivatives.

The potential for creating a combinatorial library from this compound can be illustrated through a hypothetical library design. By utilizing a set of diverse building blocks for both the salicylamide and the bromohexyl ends of the molecule, a matrix of unique compounds can be synthesized.

Below is an interactive data table showcasing a hypothetical combinatorial library that could be generated from the this compound scaffold. This demonstrates the potential for creating a diverse set of compounds by reacting the scaffold with various building blocks.

Scaffold PositionReagent TypeExample Building BlocksPotential Modifications
Salicylamide (Aromatic Ring) ElectrophilesNitrating agents, Halogens, Acyl chloridesIntroduction of nitro, halogen, or acyl groups to the aromatic ring.
Salicylamide (Phenolic OH) Alkylating/Acylating AgentsAlkyl halides, Acid chloridesFormation of ether or ester linkages.
Salicylamide (Amide N-H) Alkylating/Acylating AgentsAlkyl halides, Acid chloridesN-alkylation or N-acylation of the amide.
Bromohexyl Chain NucleophilesPrimary/Secondary Amines, Thiols, Carboxylates, AzidesFormation of secondary/tertiary amines, thioethers, esters, or organic azides.

Detailed Research Findings on Related Scaffolds:

While specific research on this compound in combinatorial libraries is limited, studies on other salicylamide-based scaffolds highlight the utility of this structural motif. For instance, libraries of salicylanilide (B1680751) derivatives have been synthesized and screened for various biological activities, including antimicrobial and anticancer properties. These studies have demonstrated that systematic variation of the substituents on the salicylamide core can lead to the discovery of compounds with enhanced potency and selectivity. The principles established in these studies provide a strong rationale for the potential application of this compound in similar combinatorial approaches.

The generation of a combinatorial library from this compound would typically involve solid-phase or solution-phase synthesis techniques. In a solid-phase approach, the scaffold could be immobilized on a resin support, allowing for the use of excess reagents and simplified purification. The diversification steps would be carried out sequentially, followed by cleavage from the resin to yield the final library of compounds.

Future Research Directions and Translational Potential

Exploration of Diverse Linker Lengths and Functionalities

The hexyl chain in N-(6-Bromohexyl)-2-hydroxybenzamide serves as a linker, and its length and chemical nature are critical determinants of the molecule's biological activity. Future studies will likely focus on synthesizing and evaluating a library of analogs with varying linker lengths. This systematic exploration will help to elucidate the structure-activity relationship (SAR) and optimize the molecule for specific biological targets. For instance, altering the linker could modulate the compound's ability to interact with viral proteins or other cellular components. nih.govnih.gov

Furthermore, introducing different functionalities into the linker could impart novel properties. For example, incorporating hydrophilic or ionizable groups could enhance aqueous solubility, a common challenge in drug development. nih.gov Conversely, lipophilic moieties could improve membrane permeability. The strategic modification of the linker is a key avenue for fine-tuning the pharmacokinetic and pharmacodynamic profiles of these salicylamide (B354443) derivatives.

Integration into Prodrug Strategies or Targeted Delivery Systems

To enhance the therapeutic index and overcome potential limitations such as poor bioavailability, researchers are exploring the integration of salicylamide derivatives like this compound into prodrug and targeted delivery strategies. nih.govnih.govmdpi.com

Prodrug Approach: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. researchgate.net This approach can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com For salicylamides, this could involve creating ester or amino-acid ester prodrugs to increase systemic exposure and prolong the duration of action. nih.gov

Targeted Delivery Systems: These systems aim to deliver the drug specifically to the site of action, thereby minimizing off-target effects and increasing efficacy. nih.govtudublin.ieyoutube.com Strategies for salicylamide derivatives could include:

Nanoparticle Formulations: Encapsulating the compound within nanoparticles, such as liposomes, micelles, or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. nih.govnih.gov These nanocarriers can be further modified with targeting ligands to direct them to specific cells or tissues. nih.govnih.govarxiv.org

Antibody-Drug Conjugates (ADCs): In this approach, the salicylamide derivative is attached to a monoclonal antibody that specifically recognizes a protein overexpressed on the surface of target cells, such as cancer cells. This ensures that the drug is delivered directly to the intended site. youtube.com

Advanced In Vitro Model Systems for Biological Evaluation

The initial biological evaluation of this compound and its analogs will necessitate the use of sophisticated in vitro model systems that can accurately predict their in vivo efficacy and potential toxicity. Standard cell-based assays will be crucial for initial screening, for example, using cell lines like HepAD38 for assessing anti-HBV activity. nih.gov

Beyond traditional 2D cell cultures, there is a growing emphasis on utilizing more physiologically relevant models, such as:

3D Organoids: These are self-organized, three-dimensional structures derived from stem cells that mimic the architecture and function of specific organs. Organoid models can provide more accurate predictions of a drug's effect in a complex biological environment.

Microfluidic "Organs-on-a-Chip": These devices replicate the key functional units of human organs, allowing for the study of drug metabolism and toxicity in a more dynamic and controlled setting.

These advanced models will be instrumental in de-risking drug candidates before they move into more expensive and time-consuming preclinical and clinical studies.

Machine Learning and AI-Driven Drug Discovery based on Salicylamide Scaffolds

The vast chemical space surrounding the salicylamide scaffold presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI) in drug discovery. nih.govmdpi.comcrimsonpublishers.com These computational tools can accelerate the identification and optimization of novel drug candidates by:

Predicting Physicochemical Properties: AI algorithms can predict key properties such as solubility, bioavailability, and toxicity for virtual compounds, helping to prioritize the most promising candidates for synthesis. nih.gov

Virtual Screening: ML models can rapidly screen large virtual libraries of salicylamide derivatives to identify those with the highest predicted binding affinity for a specific biological target. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel and more potent salicylamide-based drugs. nih.gov

Optimizing Synthesis Routes: AI can analyze existing chemical reaction data to propose the most efficient and cost-effective synthetic routes for producing lead compounds. mit.edu

By integrating AI and ML into the drug discovery pipeline, researchers can significantly reduce the time and cost associated with bringing new salicylamide-based therapies to the clinic. mdpi.comcrimsonpublishers.commit.edu

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally friendly and sustainable methods for the synthesis of this compound and other salicylamide derivatives is a critical consideration for future research. preprints.orgresearchgate.net Traditional synthetic methods often rely on harsh reagents, organic solvents, and energy-intensive processes. preprints.org

Green chemistry approaches aim to minimize the environmental impact of chemical manufacturing by:

Using Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key focus. mdpi.comnih.gov Research has shown that aqueous binary mixtures of solvents like 4-formylomorpholine (4FM) can be effective and more environmentally friendly for dissolving salicylamide. mdpi.comnih.gov

Employing Catalysis: The use of efficient and recyclable catalysts, such as solid base catalysts, can reduce waste and improve reaction efficiency. researchgate.netgoogle.com For example, ZnO has been shown to be an effective catalyst for the direct synthesis of salicylamide from phenol (B47542) and urea. researchgate.net

Utilizing Alternative Energy Sources: Microwave irradiation and ultrasound can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. preprints.org

By adopting these green chemistry principles, the synthesis of salicylamide derivatives can be made more sustainable and economically viable in the long term.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.